Cas no 1548020-03-6 (3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine)

3-(2-Chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-methylphenyl group and a methylated pyrazole core, offering versatility in synthetic modifications. The compound’s amine functionality enhances its reactivity, making it a valuable intermediate for the development of biologically active molecules. Its stability under standard conditions and well-defined chemical properties facilitate precise incorporation into larger frameworks. Researchers may explore its utility in designing novel inhibitors or ligands due to its balanced steric and electronic characteristics. The product is typically supplied with high purity, ensuring reliability in experimental applications.
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine structure
1548020-03-6 structure
Product name:3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
CAS No:1548020-03-6
MF:C11H12ClN3
MW:221.686080932617
CID:6361607
PubChem ID:81779383

3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
    • 1548020-03-6
    • AKOS020760217
    • EN300-1149027
    • Inchi: 1S/C11H12ClN3/c1-7-4-3-5-8(11(7)12)9-6-10(13)15(2)14-9/h3-6H,13H2,1-2H3
    • InChI Key: MIDAOIYZGPPYSK-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC=CC=1C1C=C(N)N(C)N=1

Computed Properties

  • Exact Mass: 221.0719751g/mol
  • Monoisotopic Mass: 221.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.5

3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1149027-5g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
5g
$2028.0 2023-10-25
Enamine
EN300-1149027-0.25g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
0.25g
$642.0 2023-10-25
Enamine
EN300-1149027-10g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
10g
$3007.0 2023-10-25
Enamine
EN300-1149027-1.0g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6
1g
$0.0 2023-06-09
Enamine
EN300-1149027-2.5g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
2.5g
$1370.0 2023-10-25
Enamine
EN300-1149027-1g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
1g
$699.0 2023-10-25
Enamine
EN300-1149027-0.05g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
0.05g
$587.0 2023-10-25
Enamine
EN300-1149027-0.5g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
0.5g
$671.0 2023-10-25
Enamine
EN300-1149027-0.1g
3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1548020-03-6 95%
0.1g
$615.0 2023-10-25

Additional information on 3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine

3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview

The compound with CAS No. 1548020-03-6, commonly referred to as 3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The pyrazole ring serves as a versatile scaffold, enabling the attachment of various substituents that can modulate its chemical properties and bioactivity.

The chemical structure of this compound is characterized by a pyrazole ring substituted at position 5 with an amino group (-NH2) and at position 1 with a methyl group (-CH3). Additionally, the pyrazole ring is connected to a phenyl group at position 3, which itself carries a chlorine atom at position 2 and a methyl group at position 3. This unique combination of substituents imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various applications.

Recent studies have highlighted the potential of pyrazole derivatives in the development of novel therapeutic agents. For instance, research has demonstrated that certain pyrazole-containing compounds exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The substituent effects on the pyrazole ring play a crucial role in determining these biological activities. In the case of 3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine, the presence of electron-withdrawing groups like chlorine and electron-donating groups like methyl can influence the molecule's reactivity and selectivity in biological systems.

One area where this compound has shown particular promise is in antitumor research. Preclinical studies have indicated that certain pyrazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways. The chlorine substituent in this compound may enhance its ability to interact with these pathways, potentially making it a valuable lead compound for anticancer drug development.

In addition to its therapeutic potential, 3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine has also been explored for its role in enzyme inhibition. Enzymes are critical players in numerous biochemical processes, and inhibiting their activity can be an effective strategy for treating various diseases. The molecular interactions between this compound and target enzymes are currently under investigation, with preliminary results suggesting favorable binding affinities.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by substitution reactions to introduce the desired groups. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.

From an analytical standpoint, modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize this compound accurately. These methods provide detailed insights into its molecular weight, structure, and purity, which are essential for ensuring reproducibility in experimental studies.

In conclusion, 3-(2-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine represents a compelling example of how structural modifications can enhance the bioactivity of pyrazole derivatives. With ongoing research exploring its potential applications in drug discovery and enzyme inhibition, this compound continues to be a focal point in contemporary chemical research.

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